Cas no 399030-99-0 ((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
- 6-METHOXY-D-TRYPTOPHAN
- D-Tryptophan, 6-methoxy-
- DB-327967
- (2R)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
- DTXSID70726821
- 399030-99-0
- MFCD19105440
- AKOS016003645
- (S)-2-AMINO-3-(6-METHOXY-1H-INDOL-3-YL)-PROPIONIC ACID
- (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoicacid
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- MDL: MFCD19105440
- インチ: InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
- InChIKey: ASMBUJRMSWTSLE-SNVBAGLBSA-N
- ほほえんだ: COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 234.10044231g/mol
- どういたいしつりょう: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 88.3Ų
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM234092-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1113 | 2021-06-09 | |
Alichem | A199010048-5g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 5g |
$5065.20 | 2023-09-02 | |
Alichem | A199010048-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1569.54 | 2023-09-02 | |
A2B Chem LLC | AF87616-1g |
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid |
399030-99-0 | 97% | 1g |
$529.00 | 2024-04-20 | |
1PlusChem | 1P00CM0W-500mg |
6-Methoxy-D-tryptophan |
399030-99-0 | 97% | 500mg |
$305.00 | 2024-05-03 | |
eNovation Chemicals LLC | D490734-1G |
6-METHOXY-D-TRYPTOPHAN |
399030-99-0 | 95% | 1g |
$960 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50110-0.5g |
6-methoxy-D-tryptophan |
399030-99-0 | 97% | 0.5g |
¥2999.0 | 2024-07-19 | |
Chemenu | CM234092-1g |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
399030-99-0 | 95% | 1g |
$1113 | 2023-02-18 | |
A2B Chem LLC | AF87616-500mg |
(R)-2-Amino-3-(6-methoxy-1h-indol-3-yl)propanoic acid |
399030-99-0 | 97% | 500mg |
$343.00 | 2024-04-20 | |
Aaron | AR00CM98-250mg |
6-Methoxy-D-tryptophan |
399030-99-0 | 97% | 250mg |
$222.00 | 2025-02-13 |
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acidに関する追加情報
(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid: A Comprehensive Overview
Introduction
Cas No 399030-99-0, also known as (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amino acid derivative with a unique structure that has garnered attention due to its potential applications in drug discovery and development. The molecule consists of an indole ring substituted with a methoxy group at the 6-position and an amino acid moiety at the 3-position, making it a structurally complex and functionally versatile compound.
Structural Features and Synthesis
The structure of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is characterized by its indole core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The methoxy group at the 6-position of the indole ring introduces electron-donating properties, which can influence the compound's reactivity and biological activity. The amino acid moiety attached at the 3-position of the indole ring includes an amino group (-NH2) and a carboxylic acid group (-COOH), making it an α-amino acid derivative.
The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and stereoselective synthesis techniques. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of the (R)-enantiomer, which is crucial for its biological activity studies.
Biological Activity and Applications
Recent studies have highlighted the potential of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that this compound exhibits neuroprotective properties by modulating glutamate signaling pathways, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease.
In addition to its neuroprotective effects, (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid has also been investigated for its anti-inflammatory and anti-tumor activities. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Recent Research Findings
Recent research has focused on understanding the mechanism of action of (R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid at the molecular level. Using advanced techniques such as X-ray crystallography and molecular dynamics simulations, scientists have elucidated how this compound interacts with its target proteins. These studies have provided valuable insights into its binding affinity and selectivity, paving the way for further optimization of its pharmacokinetic properties.
Moreover, collaborative efforts between academic institutions and pharmaceutical companies have led to the development of analogs of this compound with improved bioavailability and efficacy. These analogs are currently under preclinical evaluation for their potential therapeutic applications.
Conclusion
In summary, (R)-2-Amino-3-(6-methoxy-1H-indol-3
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